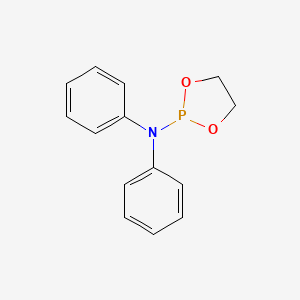![molecular formula C9H7Cl4NO4S B14381336 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 89335-82-0](/img/structure/B14381336.png)
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trichloroethyl group and a chlorosulfonylphenyl group, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with 4-(chlorosulfonyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield 4-(chlorosulfonyl)phenylcarbamic acid and 2,2,2-trichloroethanol.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamates.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate involves its reactivity with nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The chlorosulfonyl group enhances the electrophilicity of the compound, making it a versatile reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- Chlorosulfonyl isocyanate
- Phenyl chloroformate
Uniqueness
2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency.
Propriétés
Numéro CAS |
89335-82-0 |
|---|---|
Formule moléculaire |
C9H7Cl4NO4S |
Poids moléculaire |
367.0 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-(4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C9H7Cl4NO4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15) |
Clé InChI |
SGDHKMOJZJYMJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC(Cl)(Cl)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-(dipropylamino)-2-oxoethyl]sulfanyl-3-methylphenyl]sulfanyl-N,N-dipropylacetamide](/img/structure/B14381268.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)

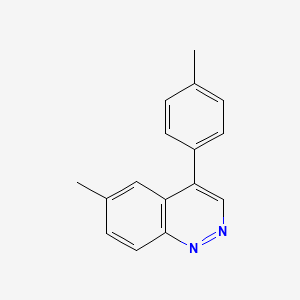

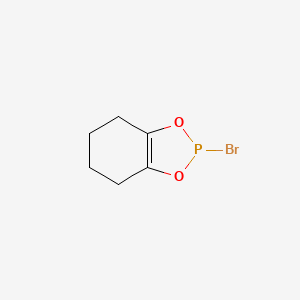
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
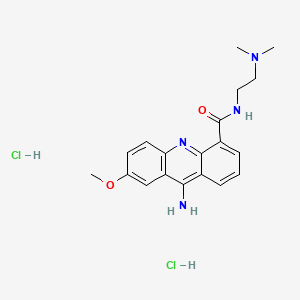
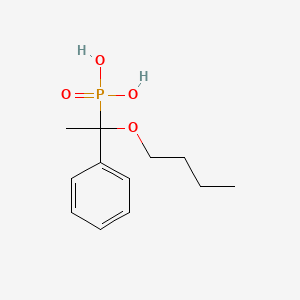

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
